
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a benzyl group, a pyrazine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
The synthesis of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Benzyl Group: The benzyl group is attached to the piperidine ring through a reductive amination reaction.
Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate can be compared with similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of the pyrazine ring and the piperidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H30N4O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27) |
InChI 键 |
RMLUDTAADYSYJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


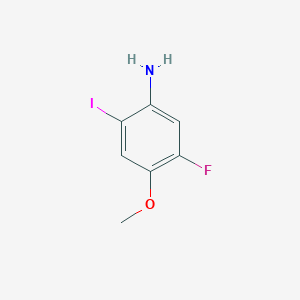
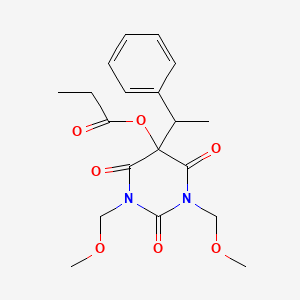
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
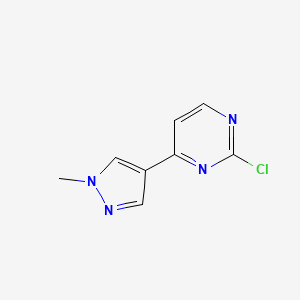
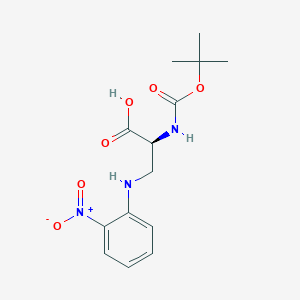
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
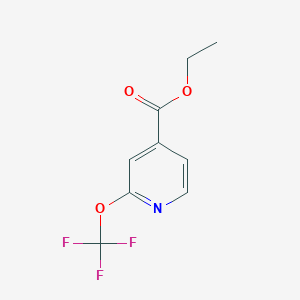

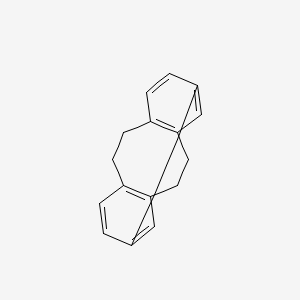
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
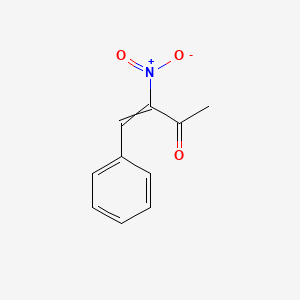
![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
